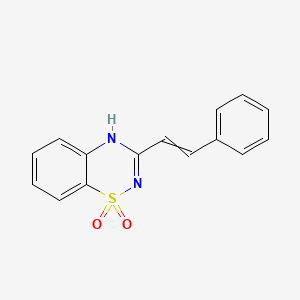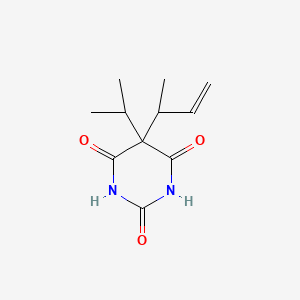
1-Phenyl 2-(4' phenylthiazole-2'-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine is a complex organic compound that features a combination of phenyl, thiazole, pyrazolidinedione, and pyridinopiperazine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrazolidinedione core, and finally the introduction of the pyridinopiperazine moiety. Common reagents used in these reactions include thionyl chloride, hydrazine, and various aryl halides. Reaction conditions often involve refluxing in organic solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazolidinedione core may contribute to anti-inflammatory effects by inhibiting cyclooxygenase enzymes. The pyridinopiperazine moiety could enhance the compound’s ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
1-Phenyl 2-(4’ phenylthiazole-2’-yl) pyrazolidinedione: Lacks the n-butyl and pyridinopiperazine moieties.
2-Phenylthiazole derivatives: Similar thiazole core but different substituents.
Pyrazolidinedione derivatives: Similar core structure but different aryl or alkyl groups.
Uniqueness
1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine is unique due to its combination of functional groups, which may confer a distinct set of biological activities and chemical reactivity. The presence of the pyridinopiperazine moiety, in particular, may enhance its pharmacokinetic properties and broaden its range of applications.
属性
CAS 编号 |
66181-60-0 |
|---|---|
分子式 |
C31H34N6O2S |
分子量 |
554.7 g/mol |
IUPAC 名称 |
4-butyl-1-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazolidine-3,5-dione;1-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C22H21N3O2S.C9H13N3/c1-2-3-14-18-20(26)24(17-12-8-5-9-13-17)25(21(18)27)22-23-19(15-28-22)16-10-6-4-7-11-16;1-2-4-11-9(3-1)12-7-5-10-6-8-12/h4-13,15,18H,2-3,14H2,1H3;1-4,10H,5-8H2 |
InChI 键 |
USBZRWRGHIBBBE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=O)N(N(C1=O)C2=NC(=CS2)C3=CC=CC=C3)C4=CC=CC=C4.C1CN(CCN1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


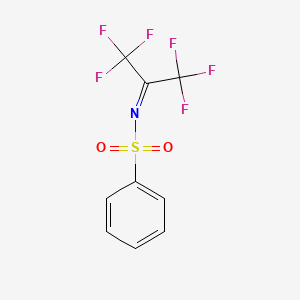
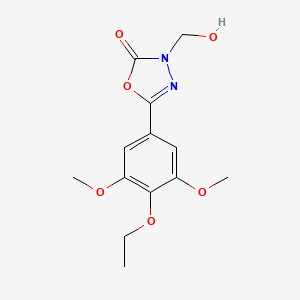
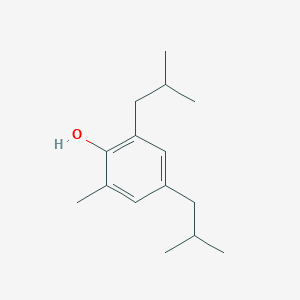
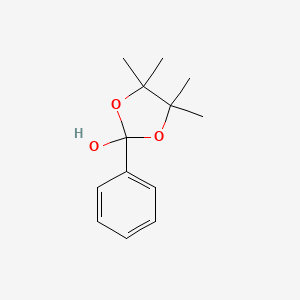
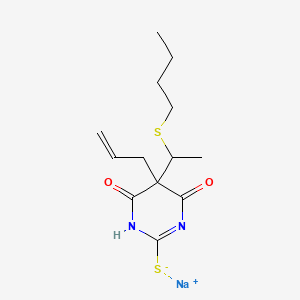



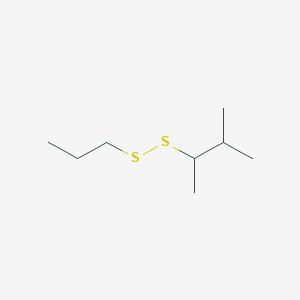
![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)

